molecular formula C28H22N2O2S B11501841 3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11501841
M. Wt: 450.6 g/mol
InChI Key: JCNNPDLXLCBLCT-UHFFFAOYSA-N
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Description

3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrol-2-one core with various substituents, including a thiophen-2-ylcarbonyl group and a 2-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyrrol-2-one derivative, a thiophen-2-ylcarbonyl chloride, and a 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds also contain a nitrogen heterocycle and exhibit a range of biological activities.

    Thieno[2,3-b]pyridine Derivatives: Similar in structure due to the presence of a thiophene ring fused to a pyridine ring.

Uniqueness

What sets 3-[(2-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H22N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

4-(2-methylanilino)-1,2-diphenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H22N2O2S/c1-19-11-8-9-16-22(19)29-25-24(27(31)23-17-10-18-33-23)26(20-12-4-2-5-13-20)30(28(25)32)21-14-6-3-7-15-21/h2-18,26,29H,1H3

InChI Key

JCNNPDLXLCBLCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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